8-Bromo-2-chloro-7-fluoroquinoline
Overview
Description
8-Bromo-2-chloro-7-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring. The molecular formula of this compound is C9H4BrClFN, and it has a molecular weight of 260.49 g/mol .
Preparation Methods
The synthesis of 8-Bromo-2-chloro-7-fluoroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriately substituted anilines with three-carbon reagents . Another approach is the nucleophilic displacement of halogen atoms in polyfluorinated quinolines . Industrial production methods often utilize cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of boron reagents with halogenated quinolines under mild and functional group-tolerant conditions . These methods provide efficient and scalable routes for the synthesis of this compound.
Chemical Reactions Analysis
8-Bromo-2-chloro-7-fluoroquinoline undergoes various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and cyclization . Common reagents used in these reactions include organometallic compounds, such as boron reagents in Suzuki-Miyaura coupling . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the fluorine atom can lead to the formation of various substituted quinolines .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of more complex quinoline derivatives . In biology and medicine, quinoline derivatives, including 8-Bromo-2-chloro-7-fluoroquinoline, have shown promising antibacterial, antineoplastic, and antiviral activities . In industry, fluorinated quinolines are used as components for liquid crystals and cyanine dyes .
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-7-fluoroquinoline involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit various enzymes, which can lead to their antibacterial, antineoplastic, and antiviral effects . The incorporation of fluorine atoms into the quinoline ring enhances the biological activity of these compounds by increasing their binding affinity to target enzymes and improving their pharmacokinetic properties . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific application and the biological system being studied.
Comparison with Similar Compounds
8-Bromo-2-chloro-7-fluoroquinoline can be compared with other similar compounds, such as 7-chloro-8-fluoroquinoline and 2-chloro-7-fluoroquinoline-3-carbaldehyde . These compounds share the quinoline skeleton and the presence of halogen atoms, but differ in their specific substitution patterns. The unique combination of bromine, chlorine, and fluorine atoms in this compound contributes to its distinct chemical and biological properties. For example, the presence of bromine and chlorine atoms may enhance its reactivity in nucleophilic substitution reactions, while the fluorine atom can improve its biological activity and pharmacokinetic properties .
Properties
IUPAC Name |
8-bromo-2-chloro-7-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-8-6(12)3-1-5-2-4-7(11)13-9(5)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZJWJRSOSDWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743203 | |
Record name | 8-Bromo-2-chloro-7-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152781-66-2 | |
Record name | 8-Bromo-2-chloro-7-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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